molecular formula C10H13N5O4S B13397203 6-Mercaptoguanosine CAS No. 26017-62-9

6-Mercaptoguanosine

Cat. No.: B13397203
CAS No.: 26017-62-9
M. Wt: 299.31 g/mol
InChI Key: OTDJAMXESTUWLO-UHFFFAOYSA-N
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Description

6-Thioguanosine is a thio analogue of the naturally occurring purine base guanine. It is a nucleoside composed of the base 6-thioguanine linked to a ribose sugar. This compound is known for its significant role in the field of medicinal chemistry, particularly in the treatment of certain types of leukemia and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-thioguanosine typically involves the reaction of 6-thioguanine with a ribose sugar. One common method is the glycosylation of 6-thioguanine with a protected ribose derivative under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting product is then deprotected to yield 6-thioguanosine .

Industrial Production Methods

Industrial production of 6-thioguanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Thioguanosine has a wide range of scientific research applications:

Mechanism of Action

6-Thioguanosine exerts its effects primarily through its incorporation into DNA and RNA. Once incorporated, it disrupts the normal function of these nucleic acids, leading to cell death. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to 6-thioguanosine monophosphate. This metabolite is further phosphorylated to form 6-thioguanosine triphosphate, which is incorporated into DNA and RNA . Additionally, 6-thioguanosine inhibits the GTP-binding protein Rac1, which regulates the Rac/Vav pathway, leading to apoptosis in T-cells .

Comparison with Similar Compounds

6-Thioguanosine is similar to other thiopurines such as 6-mercaptopurine and azathioprine. it has unique properties that make it particularly effective in certain applications:

    6-Mercaptopurine: Like 6-thioguanosine, 6-mercaptopurine is used in the treatment of leukemia.

    Azathioprine: Azathioprine is a prodrug that is converted to 6-mercaptopurine in the body. It is used as an immunosuppressant in organ transplantation and autoimmune diseases.

The unique properties of 6-thioguanosine, such as its ability to be selectively photoactivated and its specific mechanism of action, make it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJAMXESTUWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903307
Record name NoName_3952
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4
Record name MLS000738229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine-6-thiol, monohydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Thioguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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